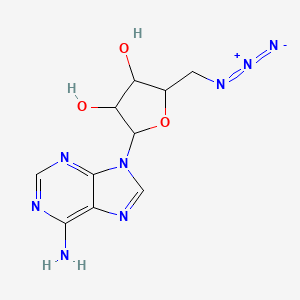

5'-azido-5'-deoxyadenosine

概要

説明

5’-Azido-5’-deoxyadenosine is a modified nucleoside characterized by the presence of an azido group at the 5’ position of the ribose sugar. This compound is significant in the field of bioorganic chemistry due to its utility in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions .

Synthetic Routes and Reaction Conditions:

Methanesulfonyl Chloride Activation: Another method involves the activation of the 5’-hydroxyl group with methanesulfonyl chloride (MsCl), followed by substitution with sodium azide (NaN3).

Industrial Production Methods: While specific industrial production methods are not extensively documented, the one-pot synthesis method is scalable and can be adapted for larger-scale production due to its efficiency and high yield .

Types of Reactions:

Substitution Reactions: The azido group can undergo substitution reactions, particularly in the presence of nucleophiles.

Click Chemistry Reactions: The azido group is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

Common Reagents and Conditions:

Copper Catalysts: Copper(I) catalysts are commonly used in click chemistry reactions involving 5’-azido-5’-deoxyadenosine.

Major Products:

Triazole Derivatives: The primary products of click chemistry reactions involving 5’-azido-5’-deoxyadenosine are triazole derivatives.

Chemistry:

Bioorthogonal Labeling: 5’-Azido-5’-deoxyadenosine is used in bioorthogonal labeling of nucleic acids, enabling the study of DNA and RNA functions without interfering with other biomolecules.

Biology:

RNA Functionalization: The compound is utilized in the functionalization of RNA molecules, aiding in the study of various RNA types involved in cellular processes.

Medicine:

Anticancer Research: As a purine nucleoside analog, 5’-azido-5’-deoxyadenosine exhibits anticancer properties by inhibiting DNA synthesis and inducing apoptosis.

Industry:

作用機序

5’-Azido-5’-deoxyadenosine exerts its effects primarily through the inhibition of DNA synthesis and induction of apoptosis. The azido group facilitates its incorporation into DNA, leading to the disruption of DNA replication and subsequent cell death . Additionally, the compound’s reactivity in click chemistry allows for the formation of stable bioconjugates, enhancing its utility in various applications .

類似化合物との比較

- 5’-Azido-5’-deoxyguanosine

- 5’-Azido-5’-deoxycytidine

- 5’-Azido-5’-deoxyuridine

Uniqueness: 5’-Azido-5’-deoxyadenosine is unique due to its specific reactivity in click chemistry and its potent anticancer properties. While other azido-modified nucleosides share similar reactivity, 5’-azido-5’-deoxyadenosine’s incorporation into DNA and its ability to induce apoptosis make it particularly valuable in medicinal chemistry .

生物活性

5'-Azido-5'-deoxyadenosine (AdA) is a modified nucleoside that has garnered attention due to its unique biological activities and potential applications in medicinal chemistry. This article explores the compound's synthesis, biological properties, and therapeutic implications, drawing from various research findings.

1. Synthesis of this compound

The synthesis of this compound involves several key steps:

- Starting Material : The process typically begins with deoxyadenosine.

- Formation of Azide : The introduction of the azido group can be achieved through various methods, including the Appel reaction or by using triphenylphosphine and sodium azide in halogenated solvents .

- Yield and Purity : The synthetic routes have been reported to yield high-purity products (>95% pure by HPLC) suitable for biological evaluations .

2.1 Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies utilizing the National Cancer Institute (NCI) 60 cell line panel have demonstrated that certain derivatives of AdA possess low micromolar GI50 values against various cancer types, including:

- Leukemia

- Breast Cancer

- Non-Small Cell Lung Cancer

- Prostate Cancer

These findings suggest that AdA and its derivatives may serve as promising candidates for further development as anticancer agents .

The mechanism by which AdA exerts its biological effects appears to involve:

- Inhibition of DNA Synthesis : The azido group may interfere with nucleic acid synthesis, leading to cytotoxic effects in rapidly dividing cancer cells.

- Protein Kinase Interaction : Some studies have explored the binding affinity of AdA derivatives with protein kinases, indicating potential pathways for therapeutic action .

3.1 In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, a study reported that treatment with AdA led to increased levels of reactive oxygen species (ROS) and activation of caspases in breast cancer cells, suggesting a pro-apoptotic effect .

3.2 In Vivo Studies

Animal models have also been utilized to assess the efficacy of AdA derivatives. One notable study demonstrated that systemic administration of an AdA derivative resulted in tumor regression in xenograft models of human breast cancer, supporting its potential as a therapeutic agent .

4. Comparative Biological Activity Table

| Compound | GI50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| This compound | <10 | Leukemia | DNA synthesis inhibition |

| Derivative A | <15 | Non-Small Cell Lung Cancer | Protein kinase inhibition |

| Derivative B | <20 | Breast Cancer | Apoptosis induction via ROS |

5. Conclusion

The biological activity of this compound highlights its potential as a novel anticancer agent. Its ability to inhibit cancer cell proliferation through various mechanisms makes it a subject of interest for future research. Continued exploration into its pharmacological properties and mechanisms will be essential for developing effective therapeutic strategies.

6. Future Directions

Further studies are warranted to explore:

- The structure-activity relationship (SAR) of AdA derivatives.

- Combination therapies involving AdA with other anticancer agents.

- Clinical trials to evaluate safety and efficacy in humans.

By advancing our understanding of this compound's biological activity, researchers can unlock new avenues for cancer treatment.

科学的研究の応用

Synthesis and Chemical Properties

5'-Azido-5'-deoxyadenosine can be synthesized through various methodologies, including one-pot reactions that yield high purity and efficiency. A notable synthesis route involves the use of sodium azide in the presence of triphenylphosphine and carbon tetrabromide, which allows for the formation of azido nucleosides in high yields (81%-90%) . The ability to synthesize modified nucleosides efficiently is crucial for their subsequent applications in biological systems.

Applications in Molecular Biology

2.1 Transcriptional Inhibition

Research has demonstrated that this compound can serve as a transcriptional inhibitor. Studies involving various RNA polymerases (T3, T7, and Sp6) revealed that the incorporation of 5'-N-triphosphates derived from AdAz significantly decreased transcription rates, suggesting its potential as a tool for studying gene expression and regulation . This property is particularly useful for investigating mechanisms of transcriptional control.

2.2 Antisense Oligonucleotides

AdAz is also utilized in the design of antisense oligonucleotides. These oligonucleotides can bind to complementary RNA sequences, blocking their translation into proteins. The azido group enhances the stability and binding affinity of these nucleotides, making them valuable in therapeutic applications aimed at gene silencing .

Therapeutic Applications

3.1 Anticancer Activity

Several derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, N6,5'-bis-ureido-5'-amino-5'-deoxyadenosine derivatives exhibited significant antiproliferative activity against various cancer cell lines, including leukemia and non-small cell lung cancer . These findings suggest that AdAz derivatives could be developed into novel anticancer agents.

3.2 Antiviral Properties

The antiviral potential of AdAz has been explored through its incorporation into oligonucleotides that target viral RNA genomes. The azido modification enhances the oligonucleotide's resistance to degradation by nucleases while improving its binding affinity to viral RNA targets . This application opens avenues for developing antiviral therapeutics based on modified nucleosides.

Diagnostic Applications

4.1 Single-Nucleotide Polymorphism (SNP) Analysis

The unique chemical properties of this compound make it suitable for use in SNP detection assays. Its incorporation into oligonucleotide probes enhances the specificity and sensitivity of hybridization-based detection methods . This application is vital for genetic studies and personalized medicine approaches.

Data Table: Summary of Applications

Case Studies

Case Study 1: Transcriptional Inhibition

In a study examining the effects of 5'-N-triphosphates derived from AdAz on T7 RNA polymerase, it was found that these modifications led to significant reductions in full-length transcript synthesis. The results indicated that such modifications could be strategically employed to inhibit transcription during experimental setups aimed at understanding gene regulation mechanisms .

Case Study 2: Anticancer Activity

A series of N6,5'-bis-ureido-5'-amino-5'-deoxyadenosine derivatives were synthesized and tested against the NCI 60 cancer cell panel. Several compounds demonstrated low micromolar GI50 values against various cancer types, showcasing their potential as effective anticancer agents .

化学反応の分析

Reduction to 5'-Amino Derivatives

The 5'-azido group undergoes reduction to form 5'-amino-5'-deoxyadenosine, a precursor for anticancer agents:

-

Catalytic Hydrogenation : H₂/Pd-C in methanol/water affords 5'-amino derivatives in >90% yield .

-

Staudinger Reaction : Triphenylphosphine (PPh₃) in THF/H₂O reduces the azide to an amine (85–95% yield) .

-

Radical Reduction : Bu₃SnH with AIBN initiates radical-mediated reduction, though less commonly used .

Table 2: Reduction Methods Comparison

| Method | Conditions | Yield (%) |

|---|---|---|

| H₂/Pd-C | MeOH/H₂O, rt | >90 |

| PPh₃/H₂O | THF, reflux | 85–95 |

| Bu₃SnH/AIBN | Toluene, 80°C | 70–75 |

Derivatization for Bioactive Compounds

Functionalization of the azide/amine group produces derivatives with therapeutic potential:

-

N⁶,5'-Bis-Ureido Derivatives : Acylation with aryl isocyanates yields compounds showing low micromolar GI₅₀ against leukemia and solid tumors .

-

Phosphoramidates : Used in antisense oligonucleotide synthesis for RNA targeting .

Table 3: Anticancer Activity of Key Derivatives

| Derivative | Target Cancer | GI₅₀ (μM) |

|---|---|---|

| N⁶-Phenyl-5'-ureido | Leukemia (CCRF-CEM) | 1.2 |

| N⁶-(4-Nitrophenyl) | Ovarian (OVCAR-3) | 2.5 |

Stability and Handling

特性

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWSYTVBPHWKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391758 | |

| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-76-8 | |

| Record name | NSC98778 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。